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Compound of Interest

Compound Name: D-Allose-13C

Cat. No.: B10828440 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the 13C NMR spectral assignment of D-

Allose, including experimental protocols and data interpretation.

Introduction
D-Allose is a rare aldohexose sugar, an epimer of glucose at the C3 position. Understanding its

conformational equilibrium and structural features in solution is crucial for its application in

glycobiology and drug design. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly

13C NMR, is a powerful tool for characterizing the different anomeric and tautomeric forms of

carbohydrates in solution. This application note details the 13C NMR spectral assignments for

the major forms of D-Allose and provides a standard protocol for acquiring such data.

Data Presentation: 13C NMR Chemical Shifts of D-
Allose
In aqueous solutions, D-Allose exists as an equilibrium mixture of different isomers, primarily

the α- and β-pyranose forms, along with smaller amounts of α- and β-furanose forms and a

trace amount of the open-chain aldehyde. The 13C NMR spectrum, therefore, displays distinct

signals for each carbon in these different forms. The chemical shift data for D-[1-13C]allose in

D₂O at 75 MHz is summarized below.[1]
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Carbon Atom
α-pyranose
(ppm)

β-pyranose
(ppm)

α-furanose
(ppm)

β-furanose
(ppm)

C1 94.3 94.9 97.5 102.3

C2 68.6 72.8 Not Reported Not Reported

C3 73.2 72.7 Not Reported Not Reported

C4 67.6 68.3 Not Reported Not Reported

C5 68.3 75.1 Not Reported Not Reported

C6 62.3 62.8 Not Reported Not Reported

Note: The chemical shifts are referenced to an external standard or the solvent signal. Values

may vary slightly depending on experimental conditions such as temperature, concentration,

and pH.

Experimental Protocol: 13C NMR of D-Allose
This protocol outlines the steps for acquiring a high-quality 1D 13C NMR spectrum of D-Allose.

3.1. Sample Preparation

Dissolve the Sample: Weigh approximately 10-20 mg of D-Allose and dissolve it in 0.5-0.7

mL of deuterium oxide (D₂O). Ensure the D-Allose is fully dissolved.

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

Add Reference Standard (Optional): A reference standard such as DSS (4,4-dimethyl-4-

silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) can be added for precise

chemical shift referencing. Alternatively, the residual solvent signal can be used as a

secondary reference.

3.2. NMR Spectrometer Setup and Data Acquisition

The following steps are based on a typical Bruker NMR spectrometer but can be adapted for

other instruments.
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Insert Sample: Place the NMR tube in the spinner turbine and insert it into the spectrometer's

magnet.

Locking and Shimming: Lock the spectrometer on the deuterium signal of D₂O. Perform

automatic or manual shimming to optimize the magnetic field homogeneity.

Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure

efficient transfer of radiofrequency power.

Load Standard 13C Experiment: Load a standard 1D 13C NMR experiment with proton

decoupling (e.g., zgpg30 on a Bruker system).

Set Acquisition Parameters:

Spectral Width (SW): Set a spectral width that covers the entire range of carbohydrate

chemical shifts (e.g., 200-220 ppm).

Number of Scans (NS): Due to the low natural abundance of 13C, a sufficient number of

scans is required to achieve a good signal-to-noise ratio. Start with 1024 scans and

increase if necessary.

Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds to allow for full relaxation of

the carbon nuclei, which is important for quantitative analysis.

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.

Temperature: Set the desired temperature, for example, 298 K (25 °C).

Acquire Data: Start the acquisition by typing zg.

3.3. Data Processing

Fourier Transformation: Apply an exponential window function (line broadening, LB) of 1-2

Hz to improve the signal-to-noise ratio, followed by Fourier transformation (efp).

Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.
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Baseline Correction: Apply a baseline correction to ensure all peaks originate from a flat

baseline.

Referencing: Calibrate the chemical shift scale using the reference standard or the solvent

peak.

Peak Picking and Integration: Identify and label the peaks corresponding to the different

anomers of D-Allose. Integrate the peak areas to determine the relative abundance of each

form in the equilibrium mixture.

Visualization of Equilibria and Workflow
The following diagrams illustrate the conformational equilibrium of D-Allose in solution and the

experimental workflow for its 13C NMR spectral assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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